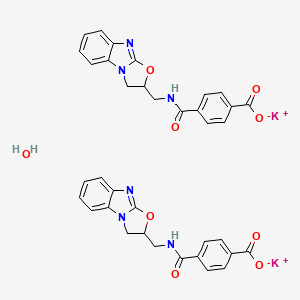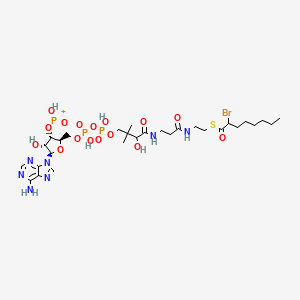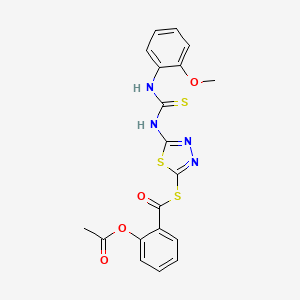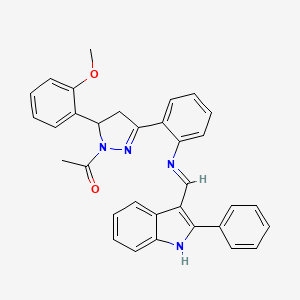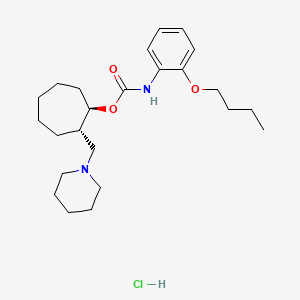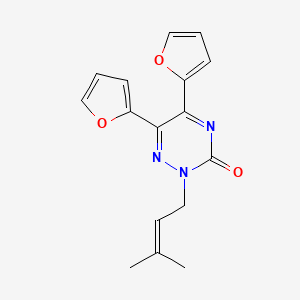
(11C)5-Hydroxy-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11C)5-Hydroxy-tryptophan is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of the naturally occurring amino acid tryptophan and serves as a precursor to serotonin. This compound is particularly valuable in medical imaging for assessing serotonin biosynthesis and localizing neuroendocrine tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11C)5-Hydroxy-tryptophan involves the radiolabeling of 5-Hydroxy-tryptophan with carbon-11. One common method includes the alkylation of a glycine derivative, N-(diphenylmethylene)glycine t-butyl ester, with [11C]methyl iodide obtained from [11C]carbon dioxide, followed by hydrolysis . Another approach involves multi-enzymatic reactions starting from racemic [3-11C]alanine .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyclotrons to produce the carbon-11 isotope. The radiolabeling process is automated to ensure high radiochemical purity and specific activity .
Análisis De Reacciones Químicas
Types of Reactions
(11C)5-Hydroxy-tryptophan undergoes various chemical reactions, including:
Oxidation: Conversion to 5-hydroxyindoleacetic acid.
Decarboxylation: Conversion to serotonin by aromatic L-amino acid decarboxylase (AADC).
Common Reagents and Conditions
Oxidation: Monoamine oxidase (MAO) inhibitors like clorgyline can be used to study the oxidation process.
Decarboxylation: Catalyzed by AADC in the presence of pyridoxal phosphate.
Major Products Formed
Serotonin: Formed by decarboxylation.
5-Hydroxyindoleacetic acid: Formed by oxidation.
Aplicaciones Científicas De Investigación
(11C)5-Hydroxy-tryptophan has several scientific research applications:
Medical Imaging: Used in PET imaging to assess serotonin biosynthesis and localize neuroendocrine tumors
Diabetes Research: Serves as a surrogate marker for the human endocrine pancreas.
Neuroendocrine Tumor Diagnosis: Helps in the detection and management of neuroendocrine tumors.
Mecanismo De Acción
(11C)5-Hydroxy-tryptophan is taken up by cells via the L-type amino acid transporter (LAT). It is then converted to serotonin by tryptophan hydroxylase (TPH) and AADC. Serotonin can be further metabolized to 5-hydroxyindoleacetic acid. The compound’s retention in tissues is influenced by the activity of MAO .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-tryptophan: Non-radiolabeled precursor to serotonin.
L-DOPA: Precursor to dopamine, used in PET imaging for similar purposes.
Uniqueness
(11C)5-Hydroxy-tryptophan is unique due to its radiolabeling with carbon-11, which allows for non-invasive imaging and quantification of serotonin biosynthesis in vivo. This makes it particularly valuable in medical diagnostics and research .
Propiedades
Número CAS |
126116-40-3 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)(311C)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i3-1 |
Clave InChI |
LDCYZAJDBXYCGN-VCRBTUQTSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O)C(=CN2)[11CH2][C@@H](C(=O)O)N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


